molecular formula C8H6FNO3 B2428859 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran CAS No. 1632261-95-0

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran

Cat. No. B2428859
CAS RN: 1632261-95-0
M. Wt: 183.138
InChI Key: UGWJNBKNRIGFEM-UHFFFAOYSA-N
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Description

“6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6FNO3 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran derivatives have been found to exhibit a wide range of biological activities, making them a focus of attention in the discovery of new drugs .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 183.137 Da . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran, have been found to be suitable structures for the development of antimicrobial agents . They have been used in the treatment of various microbial diseases .

Anticancer Agents

Benzofuran derivatives have shown potential as anticancer agents . The chemical structure of benzofuran, composed of fused benzene and furan rings, has been used to synthesize new derivatives for a variety of disorders, including cancer .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Drug Discovery

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . It has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Development of Structure Activity Relationships (SAR)

Benzofuran-based compounds have been used to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs . This helps medicinal chemists to understand how the structure of a molecule relates to its activity, and to design more effective drugs .

Synthetic Transformations

This compound has been used as a reagent for synthetic transformations . It has been used in the reduction of nitro-aromatic compounds and the oxidation of alcohols .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . Future research may focus on the development of promising compounds with target therapy potentials and minimal side effects .

properties

IUPAC Name

6-fluoro-5-nitro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJNBKNRIGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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